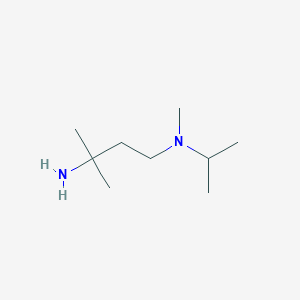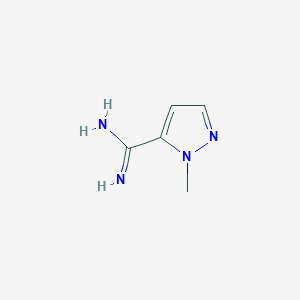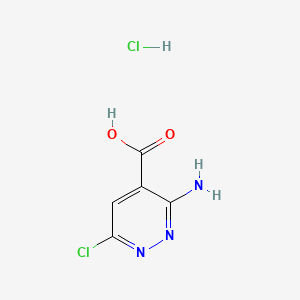
2-Fluoro-6-(pyrimidin-2-yl)benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H7FN2O2·HCl It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluorobenzoic acid, is halogenated to introduce a halide group (e.g., bromine or iodine) at the 6-position.
Suzuki-Miyaura Coupling: The halogenated 2-fluorobenzoic acid is then coupled with a pyrimidin-2-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., toluene or ethanol).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrimidin-2-yl group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and pyrimidin-2-yl group can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridin-2-yl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyrimidin-4-yl)benzoic acid: Similar structure but with a pyrimidin-4-yl group instead of a pyrimidin-2-yl group.
Uniqueness
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C11H8ClFN2O2 |
|---|---|
Poids moléculaire |
254.64 g/mol |
Nom IUPAC |
2-fluoro-6-pyrimidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H7FN2O2.ClH/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10;/h1-6H,(H,15,16);1H |
Clé InChI |
CWCLCHZCCIMZGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)








![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
